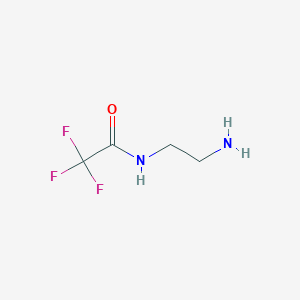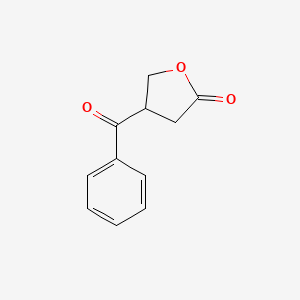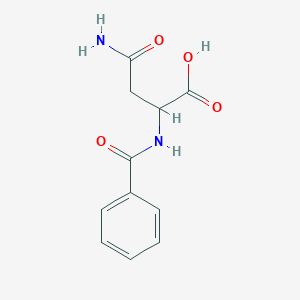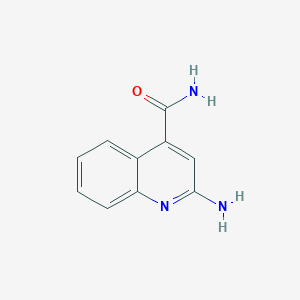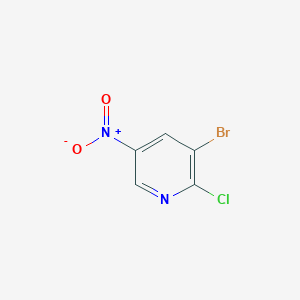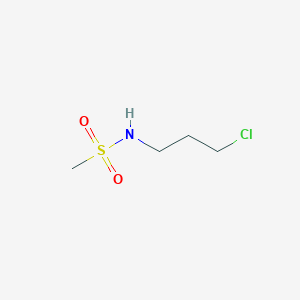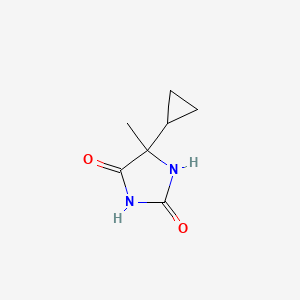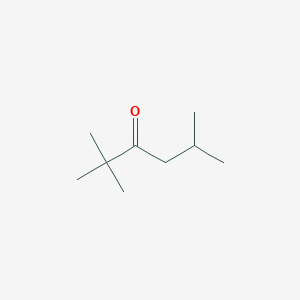
Aloxantina dihidratada
Descripción general
Descripción
Alloxantin dihydrate is an organic compound with the chemical formula C₈H₆N₄O₈·2H₂O. It is a derivative of pyrimidine and is known for its unique crystalline structure. This compound is often used in biochemical research due to its interesting chemical properties and reactions.
Aplicaciones Científicas De Investigación
Alloxantin dihydrate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential effects on insulin-producing cells and its role in diabetes research.
Industry: Utilized in the production of dyes, such as murexide, and other chemical compounds.
Mecanismo De Acción
Target of Action
Alloxantin dihydrate primarily targets the insulin-producing β-cells in the pancreas . These β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells.
Mode of Action
The structure of Alloxantin dihydrate mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys the insulin-producing β-cells . This destruction of β-cells leads to a decrease in insulin production, thereby disrupting the regulation of blood glucose levels.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of Alloxantin dihydrate’s action is the destruction of insulin-producing β-cells in the pancreas . This leads to a decrease in insulin production and a subsequent increase in blood glucose levels. The condition closely resembles type 1 diabetes in humans .
Análisis Bioquímico
Biochemical Properties
Alloxantin dihydrate plays a significant role in biochemical reactions, particularly in the context of oxidative stress and diabetes research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glucokinase, which is involved in glucose metabolism. Alloxantin dihydrate inhibits glucokinase, leading to a decrease in glucose-induced insulin secretion . Additionally, it generates reactive oxygen species (ROS) in the presence of intracellular thiols, which can lead to oxidative damage .
Cellular Effects
Alloxantin dihydrate has profound effects on various types of cells and cellular processes. It selectively accumulates in pancreatic beta cells through the GLUT2 glucose transporter, leading to the destruction of these insulin-producing cells . This results in a state of insulin-dependent diabetes, commonly referred to as "alloxan diabetes" . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Alloxantin dihydrate involves several key processes. Upon entering the cells, it undergoes a redox reaction with its reduction product, dialuric acid, generating ROS such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals . These ROS cause oxidative damage to cellular components, leading to cell death. Additionally, Alloxantin dihydrate inhibits glucokinase, the glucose sensor of beta cells, thereby reducing insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alloxantin dihydrate change over time. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of light and moisture . Long-term exposure to Alloxantin dihydrate in in vitro and in vivo studies has shown persistent oxidative damage and sustained inhibition of insulin secretion .
Dosage Effects in Animal Models
The effects of Alloxantin dihydrate vary with different dosages in animal models. At lower doses, it induces mild oxidative stress and partial inhibition of insulin secretion . At higher doses, it causes significant oxidative damage, complete destruction of pancreatic beta cells, and severe insulin-dependent diabetes . Toxic effects such as liver and kidney damage have also been observed at high doses .
Metabolic Pathways
Alloxantin dihydrate is involved in several metabolic pathways, primarily those related to glucose metabolism and oxidative stress. It interacts with enzymes such as glucokinase and generates ROS, which affect various metabolic processes . The compound’s involvement in these pathways leads to alterations in metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Alloxantin dihydrate is transported and distributed through specific transporters and binding proteins. The GLUT2 glucose transporter plays a crucial role in its uptake by pancreatic beta cells . Once inside the cells, it accumulates in specific compartments, leading to localized oxidative damage .
Subcellular Localization
Alloxantin dihydrate is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its toxic effects . The compound’s localization is influenced by its interaction with intracellular thiols and its ability to generate ROS . These interactions lead to targeted oxidative damage and cell death.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alloxantin dihydrate can be synthesized through several methods. One common method involves the oxidation of uric acid with potassium chlorate in the presence of hydrochloric acid, followed by reduction with hydrogen sulfide. The reaction mixture is then cooled, and the resulting alloxantin dihydrate is crystallized from the filtrate .
Industrial Production Methods: In an industrial setting, the production of alloxantin dihydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically crystallized and purified using vacuum desiccation to remove any residual moisture .
Análisis De Reacciones Químicas
Types of Reactions: Alloxantin dihydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. For example, it can be oxidized to form alloxan, or it can react with ammonia to produce murexide, a purple dye .
Common Reagents and Conditions:
Reduction: Hydrogen sulfide is used to reduce the oxidized product to alloxantin dihydrate.
Condensation: Ammonia is used in the condensation reaction to produce murexide.
Major Products Formed:
Alloxan: Formed through oxidation.
Murexide: Formed through condensation with ammonia.
Comparación Con Compuestos Similares
Alloxan: A closely related compound that can be formed from the oxidation of alloxantin dihydrate.
Dialuric Acid: Another related compound that can be formed through the reduction of alloxan.
Uniqueness: Alloxantin dihydrate is unique due to its ability to form crystalline structures and its role in producing murexide dye. Its redox properties and interactions with biological systems also make it a valuable compound for research in various fields .
Propiedades
IUPAC Name |
5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMIJRCCNVNSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208857 | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-27-4 | |
| Record name | Alloxantin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloxantin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOXANTIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is alloxantin dihydrate produced through chemical reactions?
A1: Alloxantin dihydrate can be produced through the reduction of alloxan. [, ] Interestingly, the choice of reducing agent and reaction conditions significantly influences the product outcome. For instance, using hydrogen sulfide as the reducing agent allows for the selective production of either alloxantin dihydrate or dialuric acid monohydrate by simply adjusting the amount of hydrogen sulfide used. [] Alternatively, photolysis of alloxan monohydrate in solvents like 2-propanol and dioxane primarily yields alloxantin dihydrate and glyoxal. [] This highlights the versatility of alloxan as a starting material for synthesizing these related compounds.
Q2: Has the structure of alloxantin dihydrate been determined?
A3: Yes, the crystal structure of alloxantin dihydrate has been determined. [] While the abstract doesn't provide specific details, this information confirms that the three-dimensional arrangement of atoms within the molecule is known. This knowledge is crucial for understanding its physical and chemical properties, and serves as a basis for further studies on its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


